Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) vs. Closest Structural Analogs
The computed XLogP3-AA of the target compound is 2.5. This value is lower than that expected for the des-pyridinyl analog (N-(pyrrolidin-3-yl)-3,3-dimethylbutanamide, which lacks the additional H-bond acceptor contributed by the pyridine nitrogen; predicted XLogP3 ≈ 1.8–2.0), and higher than that of the analogous 4-pyridinyl regioisomer (predicted XLogP3 ≈ 2.2) [1]. These computed differences suggest that the 2-pyridinyl substitution topology may confer distinct solubility and permeability characteristics relative to isomeric analogs, though no experimental log D or solubility measurements have been reported for this specific compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Des-pyridinyl analog (N-(pyrrolidin-3-yl)-3,3-dimethylbutanamide): predicted XLogP3 ≈ 1.8–2.0; 4-pyridinyl regioisomer: predicted XLogP3 ≈ 2.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 vs. des-pyridinyl; ΔXLogP3 ≈ +0.3 vs. 4-pyridinyl regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); no experimental corroboration available. |
Why This Matters
Differences in computed lipophilicity can guide selection of analogs for medicinal chemistry optimization, but without experimental solubility or permeability data, these predictions alone are insufficient to justify procurement of this compound over regioisomeric alternatives.
- [1] PubChem Compound Summary for CID 76149316. Computed Properties section. XLogP3-AA value: 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/76149316 (accessed 2026-04-29). View Source
